3-(Methylsulfonyl)-5,6-diphenyl-1,2,4-triazine
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Overview
Description
3-(Methylsulfonyl)-5,6-diphenyl-1,2,4-triazine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-5,6-diphenyl-1,2,4-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing methanesulfonyl and diphenyl groups. The reaction is usually carried out in the presence of a base, such as triethylamine or pyridine, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfonyl)-5,6-diphenyl-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
3-(Methylsulfonyl)-5,6-diphenyl-1,2,4-triazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Methylsulfonyl)-5,6-diphenyl-1,2,4-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A related compound used in organic synthesis for the preparation of methanesulfonates.
Methanesulfonic anhydride: Another related compound used as a reagent in organic synthesis.
Tosylates: Compounds containing the toluenesulfonyl group, which are used in similar substitution reactions.
Uniqueness
3-(Methylsulfonyl)-5,6-diphenyl-1,2,4-triazine is unique due to the presence of both methanesulfonyl and diphenyl groups attached to the triazine ring
Properties
CAS No. |
81765-86-8 |
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Molecular Formula |
C16H13N3O2S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-methylsulfonyl-5,6-diphenyl-1,2,4-triazine |
InChI |
InChI=1S/C16H13N3O2S/c1-22(20,21)16-17-14(12-8-4-2-5-9-12)15(18-19-16)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI Key |
MGNCIJODWFLDOQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC(=C(N=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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